(3S,5R)-5-fluoropiperidin-3-ol hydrochloride
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Overview
Description
“(3S,5R)-5-fluoropiperidin-3-ol hydrochloride” is likely a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The “5-fluoro” indicates the presence of a fluorine atom at the 5th position of the piperidine ring, and “3-ol” suggests a hydroxyl group (-OH) at the 3rd position. The “hydrochloride” part means this compound is likely a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the six-membered piperidine ring, with a fluorine atom at the 5th position and a hydroxyl group at the 3rd position . The 3D conformation and stereochemistry would be determined by the specific arrangement of these groups around the ring .Chemical Reactions Analysis
As a derivative of piperidine, this compound might undergo reactions typical for amines and alcohols, such as acylation, alkylation, and others . The presence of the fluorine atom might also lead to some specific reactions, like nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like solubility, melting point, boiling point, and others can be influenced by the presence and position of the fluorine and hydroxyl groups .Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds like "(3S,5R)-5-fluoropiperidin-3-ol hydrochloride" play a critical role in medicinal chemistry due to their unique physicochemical properties, which can enhance the biological activity, selectivity, and metabolic stability of pharmaceuticals. Research by Purkayastha et al. (2010) highlights the synthetic versatility of fluorinated groups in accessing pipecolic acid derivatives, an important scaffold in drug discovery, demonstrating the importance of fluorinated intermediates in the stereoselective synthesis of biologically active molecules Purkayastha et al., 2010.
Vibrational Circular Dichroism (VCD) Spectroscopy
The application of VCD spectroscopy to study the solution structures of fluorinated compounds, as conducted by Urbanová et al. (2002), provides valuable insights into the stereochemistry and conformational preferences of chiral fluorinated pharmaceutical intermediates. This approach is instrumental in the structural analysis of pharmaceuticals, facilitating the development of enantiomerically pure drugs Urbanová et al., 2002.
Physicochemical Properties and Synthesis
Orliac et al. (2014) focused on the enantioselective synthesis of fluoropiperidines and investigated their physicochemical properties. Their research reveals how the presence of fluorine atoms affects the lipophilicity and acidity (pKa) of piperidine derivatives, which is crucial for designing compounds with desirable pharmacokinetic and pharmacodynamic profiles Orliac et al., 2014.
Neurokinin-1 Receptor Antagonists
Harrison et al. (2001) explored the development of a water-soluble neurokinin-1 receptor antagonist, demonstrating the potential of fluorinated compounds in enhancing the solubility and bioavailability of therapeutics. Such advancements are vital for creating more effective and patient-friendly pharmaceuticals Harrison et al., 2001.
Mechanism of Action
Without specific information about this compound’s biological activity, it’s hard to predict its exact mechanism of action. Many piperidine derivatives are active in the central nervous system, acting on various receptors or enzymes . The exact mechanism would depend on the specific molecular targets of this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S,5R)-5-fluoropiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKBDNDYFMTBHH-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC[C@@H]1F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955505-76-6 |
Source
|
Record name | rac-(3R,5S)-5-fluoropiperidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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